4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine
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Overview
Description
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring fused to a cyclopenta[d]pyrimidine core
Mechanism of Action
Target of Action
It’s worth noting that similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Mode of Action
It’s known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Given the biological activities of similar compounds, it can be inferred that this compound may affect pathways related to glucose metabolism, calcium signaling, and protein kinase fgfr1 .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have effects on glucose levels, calcium channel activity, and protein kinase fgfr1 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often include the use of sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or t-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[d]pyrimidine derivatives and thiomorpholine-containing molecules. Examples include:
- 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives
- 4-morpholino-7,8-dihydro-5H-cyclopenta[d]pyrimidine derivatives
Uniqueness
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine is unique due to its specific combination of a thiomorpholine ring and a cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-2-9-10(3-1)12-8-13-11(9)14-4-6-15-7-5-14/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJQRQTCDPBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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